molecular formula C18H14N2O4 B12897636 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one CAS No. 919778-73-7

1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one

Cat. No.: B12897636
CAS No.: 919778-73-7
M. Wt: 322.3 g/mol
InChI Key: FYGWDROIQYYUST-UHFFFAOYSA-N
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Description

2-(2-(4-Nitrophenyl)oxazol-5-yl)-1-(p-tolyl)ethanone is a synthetic organic compound that features both an oxazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Nitrophenyl)oxazol-5-yl)-1-(p-tolyl)ethanone typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents like nitric acid or a nitrating mixture.

    Attachment of the Ethanone Group: This can be done through Friedel-Crafts acylation or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming carboxylic acids or other oxidized products.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(4-Nitrophenyl)oxazol-5-yl)-1-(p-tolyl)ethanone would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The nitrophenyl and oxazole groups could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)oxazole: Lacks the ethanone group but shares the nitrophenyl and oxazole structure.

    1-(p-Tolyl)ethanone: Lacks the oxazole and nitrophenyl groups but shares the ethanone and p-tolyl structure.

Properties

CAS No.

919778-73-7

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

1-(4-methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethanone

InChI

InChI=1S/C18H14N2O4/c1-12-2-4-13(5-3-12)17(21)10-16-11-19-18(24-16)14-6-8-15(9-7-14)20(22)23/h2-9,11H,10H2,1H3

InChI Key

FYGWDROIQYYUST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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